molecular formula C5H10N2O B126068 Pyrrolidine-2-carboxamide CAS No. 2812-47-7

Pyrrolidine-2-carboxamide

Cat. No. B126068
CAS RN: 2812-47-7
M. Wt: 114.15 g/mol
InChI Key: VLJNHYLEOZPXFW-UHFFFAOYSA-N
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Description

Pyrrolidine-2-carboxamide is a compound with the molecular formula C5H10N2O . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . It has been used in the development of compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidin-5-one-2-carboxamides has been developed via a one-pot Ugi reaction of allenic acids, primary amines, isocyanides, and aldehydes followed by regioselective cyclization of the resultant N-substituted-2-allenamides with KO t-Bu at room temperature .


Molecular Structure Analysis

The molecular structure of Pyrrolidine-2-carboxamide shows an S configuration, in which the pyrrolidinone ring is twisted with respect to the phenyl plane, making a dihedral angle of 70.73° . In the crystal, molecules are linked by N—H⋯O hydrogen bonds, building up a layer parallel to (001) .


Chemical Reactions Analysis

Pyrrolidine derivatives have been used in various chemical reactions. For instance, they have been used in the Michael addition, which was achieved with the most hindered catalyst (S)-N-tritylpyrrolidine-2-carboxamide .


Physical And Chemical Properties Analysis

Pyrrolidine-2-carboxamide has a molecular weight of 114.15 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass are 114.079312947 g/mol .

Scientific Research Applications

Pharmacological Applications and Stereochemistry

  • Pharmacological Profile : Pyrrolidine-2-carboxamide and its derivatives, especially the enantiomerically pure forms like (R)-phenylpiracetam and E1R, have shown promising pharmacological profiles. These compounds have been effective in facilitating memory processes and attenuating cognitive function impairments associated with various conditions, such as head traumas, stroke, and age-related pathologies. Notably, the direct relationship between the configuration of the stereocenters and the biological properties of these compounds has been demonstrated, emphasizing the importance of stereochemistry in their pharmacological effects (Veinberg et al., 2015).

Versatility in Drug Discovery

  • Biological Activity and Stereochemistry : Pyrrolidine-based compounds, including pyrrolidine-2-carboxamide, have been widely utilized in medicinal chemistry due to their ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and provide increased three-dimensional coverage. The versatility of the pyrrolidine ring in bioactive molecules has been highlighted, with a focus on the influence of steric factors on biological activity and the structure–activity relationship (SAR) of these compounds (Li Petri et al., 2021).

Therapeutic Potential in Various Conditions

  • Ischemia/Reperfusion Injury : Pyrrolidine dithiocarbamate (PDTC), a derivative of pyrrolidine-2-carboxamide, has been studied for its potential in preventing ischemia/reperfusion injury in various organs. The compound has shown promise in reducing injury through its antioxidant properties and inhibition of nuclear factor-kappaB (NF-kappaB) activation (Teke et al., 2007).

  • Combating Endometriosis : Research has also explored the effect of PDTC in treating endometriosis. The studies suggest that PDTC, through its inhibition of NF-kappaB, may represent a novel therapeutic strategy for this condition (Celik et al., 2008).

Future Directions

Pyrrolidine derivatives have sparked the interest of researchers to create novel synthetic molecules with minimal side effects and drawbacks . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJNHYLEOZPXFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20973828
Record name Pyrrolidine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20973828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>17.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834771
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Pyrrolidine-2-carboxamide

CAS RN

58274-20-7
Record name Pyrrolidine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20973828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,350
Citations
M Ramezani, M Ramezani, G Hassanshahi… - International Journal of …, 2017 - brieflands.com
… We found the pyrrolidine-2-carboxamide derived inhibition of HepG 2 cells following a dose and time dependent fashion. The highest numbers of dead cells were observed in 125 µM …
Number of citations: 13 brieflands.com
TT Romoff, AB Palmer, N Mansour… - … Process Research & …, 2017 - ACS Publications
Unusual amino acids are of crucial importance to the synthesis of bioactive peptides and new chemical entities. Innovative methodology is always needed for the preparation of …
Number of citations: 35 pubs.acs.org
HA Omar, DM Zaher, V Srinivasulu, F Hersi… - European Journal of …, 2017 - Elsevier
… synthesis of new lead drug candidates [21], [22], [23], [24], [25], we report herein the synthesis and biological evaluations of novel and enantiomerically pure pyrrolidine-2-carboxamide …
Number of citations: 20 www.sciencedirect.com
KP Nagasree, WA Umarani, KS Kumar… - Indian Journal of …, 2023 - op.niscpr.res.in
Many open source in silico tools are available for drug discovery, this paper attempts to correlate the results obtained from two such tools with results obtained from in vitro screening. …
Number of citations: 3 op.niscpr.res.in
G Chen, Y Tang, QZ Zhang, M Meng… - Journal of Chemical …, 2011 - Springer
… The tile compound, (S)-N-(2-hydroxyphenyl)pyrrolidine-2-carboxamide, has been … In this article, we synthesized (S)-N-(2-hydroxyphenyl)pyrrolidine-2-carboxamide (shown as …
Number of citations: 4 link.springer.com
S Banerjee, AK Mukherjee, D Goswami… - … of Experimental and …, 2002 - Wiley Online Library
The crystal structure and molecular conformation of solvated 1‐(4‐methoxybenzenesulfonyl)‐5‐oxo‐pyrrolidine‐2‐carboxamide (C 12 H 14 O 5 N 2 SH 2 O), synthesized and …
Number of citations: 2 onlinelibrary.wiley.com
M Ramezani, M Ramezani, A Darekordi… - Asian Pacific Journal …, 2019 - ncbi.nlm.nih.gov
… novel and address the apoptotic potential of the new pyrrolidine-2-Carboxamide derivative for the first time. The Pyrrolidine-2-Carboxamide derivative was shown to induce apoptosis in …
Number of citations: 1 www.ncbi.nlm.nih.gov
MS Hernández-Zazueta, JS García-Romo… - Food and Chemical …, 2023 - Elsevier
This research aimed to chemically synthesize and evaluate the antiproliferative and anti-inflammatory potential of ozopromide (OPC), a novel compound recently isolated from O. …
Number of citations: 1 www.sciencedirect.com
P Soares, MS Gadd, J Frost, C Galdeano… - Journal of medicinal …, 2018 - ACS Publications
The von Hippel–Lindau tumor suppressor protein is the substrate binding subunit of the VHL E3 ubiquitin ligase, which targets hydroxylated α subunit of hypoxia inducible factors (HIFs) …
Number of citations: 123 pubs.acs.org
EA Onoabedje, A Ibezim, UC Okoro, S Batra - Plos one, 2021 - journals.plos.org
Carboxamides bearing sulphonamide functionality have been shown to exhibit significant lethal effect on Plasmodium falciparum, the causative agent of human malaria. Here we report …
Number of citations: 9 journals.plos.org

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